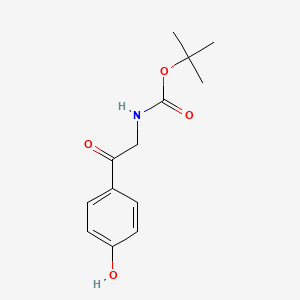

tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate

Description

tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate (CAS: 607358-50-9) is a carbamate derivative with the molecular formula C₁₃H₁₇NO₄ and a molar mass of 251.28 g/mol . Its structure features a 4-hydroxyphenyl group linked to a 2-oxoethyl moiety, protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The Boc group enhances stability during reactions, while the hydroxyphenyl moiety provides a site for further functionalization, such as hydroxyl-directed coupling or oxidation .

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-hydroxyphenyl)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-11(16)9-4-6-10(15)7-5-9/h4-7,15H,8H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPZZZVSPYYAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbamate group .

Industrial Production Methods

In industrial settings, the production of tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate can be achieved using flow microreactor systems. This method allows for a more efficient and sustainable synthesis compared to traditional batch processes . The use of microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted carbamates and phenolic derivatives.

Applications De Recherche Scientifique

Chemistry

Building Block for Organic Synthesis:

tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate is primarily used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

- Reduction: The compound can be reduced to yield alcohols or amines.

- Substitution Reactions: The carbamate group can be replaced by nucleophiles, leading to diverse derivatives.

Biology

Enzyme Inhibition Studies:

This compound has been employed in biological research to study enzyme inhibition mechanisms. Its ability to form covalent bonds with active site residues of enzymes allows researchers to investigate biochemical pathways and cellular processes affected by such interactions.

Anticancer Research:

Recent studies have highlighted the potential of derivatives based on this compound in anticancer therapies. For instance, O-alkylamino-tethered derivatives have shown significant antiproliferative activities against various cancer cell lines, including triple-negative breast cancer (TNBC). These compounds demonstrated low toxicity against non-tumorigenic cells while effectively inhibiting tumor growth in xenograft models .

Case Studies

Mécanisme D'action

The mechanism of action of tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

tert-Butyl (2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)carbamate

- Molecular Formula: C₁₄H₁₅NO₆

- Molar Mass : 293.28 g/mol

- Key Differences: Replaces the 4-hydroxyphenyl group with a benzodioxolyl moiety.

tert-Butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate

- Molecular Formula: C₁₃H₁₆ClNO₃

- Molar Mass : 270.8 g/mol

- Key Differences : The hydroxyl group is replaced by chlorine. Chlorine’s electron-withdrawing nature modifies reactivity, making the compound more suited for electrophilic substitution reactions .

Variation in the 2-Oxoethyl Chain

tert-Butyl (2-(piperidin-1-yl)-2-oxoethyl)carbamate (Boc-Gly-Pip)

- Molecular Formula : C₁₈H₂₆N₂O₄

- Molar Mass : 334.29 g/mol

- Key Differences: Incorporates a piperidine ring instead of the hydroxyphenyl group. This modification enhances solubility in nonpolar solvents and is frequently used in peptide-mimetic drug candidates .

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

- Molecular Formula : C₁₁H₂₂N₂O₅

- Molar Mass : 262.30 g/mol

- Key Differences : Features a polyethylene glycol-like chain, improving hydrophilicity. Such derivatives are employed in bioconjugation for drug delivery systems .

Functional Group Additions

tert-Butyl (2-{2-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethylamino}-2-oxoethyl)carbamate

- Molecular Formula : C₂₇H₃₇N₃O₇

- Molar Mass : 527.6 g/mol

- Key Differences: Contains a furylmethylamino and dimethoxyphenyl group, introducing multiple hydrogen-bonding sites. Such complexity is leveraged in kinase inhibitor design .

Activité Biologique

tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate, a carbamate derivative, has gained attention in the field of biological research due to its potential applications in enzyme inhibition and protein modification. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenolic hydroxyl group, and an oxoethyl moiety. Understanding the biological activity of this compound is essential for exploring its therapeutic potential and mechanisms of action.

Molecular Structure

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : 211.25 g/mol

- CAS Number : 607358-50-9

Synthesis

The synthesis of tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine. This reaction pathway allows for the formation of the desired carbamate structure through a series of nucleophilic substitutions and condensation reactions.

The biological activity of tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate primarily involves its interaction with various enzymes. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism can significantly impact biochemical pathways and cellular processes, making it a valuable compound for studying enzyme inhibition.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both crucial enzymes in neurotransmission. The inhibition assays demonstrated that tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate exhibits competitive inhibition against these enzymes, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Data

| Compound | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate | 25 | Competitive |

| Donepezil | 10 | Competitive |

| Galantamine | 15 | Non-competitive |

Antioxidant Activity

In addition to enzyme inhibition, tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate has shown significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases .

Case Studies

- Neuroprotection Against Oxidative Stress : A study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. Results indicated that it effectively reduced oxidative stress markers and improved cell viability under stress conditions, demonstrating its potential as a therapeutic agent against neurodegenerative diseases .

- In Vivo Studies : Animal models treated with tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate exhibited improved cognitive function and reduced amyloid plaque formation, further supporting its role in neuroprotection and cognitive enhancement .

Comparison with Similar Compounds

tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate can be compared with other similar compounds to highlight its unique properties.

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl (4-hydroxyphenyl)carbamate | Lacks oxoethyl group | Moderate AChE inhibition |

| tert-Butyl carbanilate | Contains phenolic ring | Weak antioxidant activity |

| tert-Butyl (2-(3-hydroxyphenyl)-2-oxoethyl)carbamate | Similar structure but different phenolic substitution | Stronger antioxidant activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.